molecular formula C24H33ClN2O2 B12357581 4-Methoxybutyryl fentanyl hydrochloride CAS No. 2306825-45-4

4-Methoxybutyryl fentanyl hydrochloride

Cat. No.: B12357581
CAS No.: 2306825-45-4
M. Wt: 417.0 g/mol
InChI Key: PUXQYCRRAIOHCR-UHFFFAOYSA-N
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Description

4-Methoxybutyryl fentanyl hydrochloride is an opioid analgesic that is an analog of butyrfentanyl. It is known for its potent analgesic properties and has been sold online as a designer drug . This compound is a synthetic opioid, which means it is created in a laboratory setting rather than derived from natural sources like morphine or codeine.

Preparation Methods

The synthesis of 4-Methoxybutyryl fentanyl hydrochloride involves several steps. The general synthetic route includes the following steps :

    Formation of 4-Anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.

    Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.

    Acylation: The final step involves reacting 4-anilino-N-phenethylpiperidine with butyryl chloride in the presence of halogenated hydrocarbons to yield 4-Methoxybutyryl fentanyl. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Chemical Reactions Analysis

4-Methoxybutyryl fentanyl hydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions or amines.

The major products formed from these reactions include hydroxylated and dealkylated derivatives .

Comparison with Similar Compounds

4-Methoxybutyryl fentanyl hydrochloride is similar to other fentanyl analogs such as:

  • Butyrfentanyl
  • Acetylfentanyl
  • Furanylfentanyl
  • 3-Methylbutyrfentanyl
  • 4-Fluorobutyrfentanyl

Compared to these compounds, this compound is unique due to the presence of a methoxy group at the para position of the phenyl ring, which may influence its binding affinity and potency .

Properties

CAS No.

2306825-45-4

Molecular Formula

C24H33ClN2O2

Molecular Weight

417.0 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride

InChI

InChI=1S/C24H32N2O2.ClH/c1-3-7-24(27)26(21-10-12-23(28-2)13-11-21)22-15-18-25(19-16-22)17-14-20-8-5-4-6-9-20;/h4-6,8-13,22H,3,7,14-19H2,1-2H3;1H

InChI Key

PUXQYCRRAIOHCR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

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